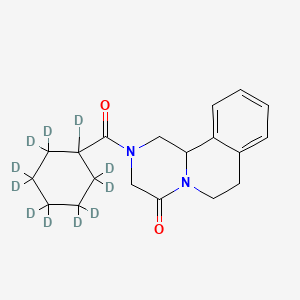

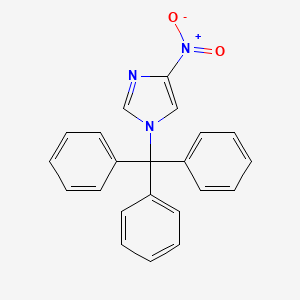

吡喹酮 D11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

吡喹酮-d11广泛用于各种科学研究应用:

化学: 用于涉及同位素标记的,以追踪化学反应和途径的研究。

生物学: 用于代谢研究,以了解吡喹酮在生物系统中的生物转化。

医学: 用于药代动力学研究,以研究吡喹酮的吸收、分布、代谢和排泄。

工业: 用于开发新的制剂和药物递送系统

作用机制

吡喹酮-d11的作用机制与吡喹酮相似。 它涉及破坏寄生虫中的钙稳态,导致肌肉收缩和麻痹 . 主要分子靶标是电压门控钙通道,这些通道对于维持蠕虫的钙平衡至关重要 . 通过与这些通道结合,吡喹酮-d11会导致钙离子的流入,从而导致寄生虫的麻痹并最终死亡 .

生化分析

Biochemical Properties

Praziquantel D11, like its parent compound Praziquantel, is believed to interact with various enzymes and proteins. The preponderance of scientific evidence suggests that Praziquantel works by dysregulating calcium homeostasis in the worm . It is hypothesized that Praziquantel disrupts an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .

Cellular Effects

Praziquantel D11 is expected to have similar cellular effects as Praziquantel. In vitro studies on trematodes and cestodes have shown that Praziquantel induces a rapid contraction of schistosomes by a specific effect on the permeability of the cell membrane . The drug further causes vacuolization and disintegration of the schistosome tegument .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The drug is thought to work, in part, by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .

Temporal Effects in Laboratory Settings

Studies on Praziquantel have shown that drug-induced damage to the tegument, exposure of surface antigens, and attachment of host antibody occurred rapidly, within 1 hour, following Praziquantel treatment .

Dosage Effects in Animal Models

Studies on Praziquantel have shown that the threshold concentration to which the parasite must be exposed in order to be eliminated is around 1 μM, and the period of exposure required is about 6 hours .

Metabolic Pathways

Praziquantel is known to undergo an enantioselective first-pass metabolism through the cytochrome CYP450 3A4 isoform and is mainly transformed into the monohydroxylated metabolite R-trans-4-OH-PZQ .

准备方法

合成路线和反应条件

吡喹酮-d11的合成涉及将氘原子掺入吡喹酮分子中。 一种常用的方法是氢氘交换反应,其中吡喹酮分子中的氢原子被氘原子取代 . 该过程通常涉及在受控条件下使用氘代溶剂和催化剂,以确保氘的选择性掺入。

工业生产方法

吡喹酮-d11的工业生产遵循类似的原理,但规模更大。 该过程涉及使用连续流化学来优化反应条件并提高产率 . 这种方法允许对反应参数进行精确控制,从而导致吡喹酮-d11生产的高纯度和效率 .

化学反应分析

反应类型

吡喹酮-d11会经历各种化学反应,包括:

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,吡喹酮-d11的氧化会导致羟基化衍生物的形成,而还原会产生具有改变的药代动力学特性的氘代类似物 .

相似化合物的比较

类似化合物

吡喹酮: 吡喹酮的非氘标记形式,广泛用于临床环境。

乙胺嗪: 另一种用于治疗血吸虫病的抗蠕虫药物。

三氯苯磷: 一种用作抗蠕虫药物的有机磷化合物.

吡喹酮-d11的独特性

吡喹酮-d11的独特性在于它的氘标记,这在科学研究中提供了独特的优势。 氘的存在允许在代谢研究中更精确地追踪化合物并增强分子的稳定性 . 这使得吡喹酮-d11成为药代动力学和药效学研究中宝贵的工具,提供了非标记化合物无法获得的见解 .

属性

IUPAC Name |

2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJFNAIGNNGKK-DHCOBZMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677345 |

Source

|

| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246343-36-1 |

Source

|

| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B1139373.png)